molecular formula C7H14O5Si B1590975 (Trimethoxysilyl)methyl prop-2-enoate CAS No. 21134-38-3

(Trimethoxysilyl)methyl prop-2-enoate

Cat. No.: B1590975
CAS No.: 21134-38-3
M. Wt: 206.27 g/mol
InChI Key: JPPHEZSCZWYTOP-UHFFFAOYSA-N
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Description

(Trimethoxysilyl)methyl prop-2-enoate is an organosilicon compound with the chemical formula CH₂=CHCOOCH₂Si(OCH₃)₃. It is a colorless to light yellow liquid that is widely used in various fields such as medical research, environmental research, and industrial applications .

Scientific Research Applications

(Trimethoxysilyl)methyl prop-2-enoate has a wide range of scientific research applications, including:

Safety and Hazards

The safety data sheet for a similar compound, 3-(trimethoxysilyl)propyl 2-methylprop-2-enoate, suggests that it is harmful if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, using only outdoors or in a well-ventilated area, and calling a poison centre/doctor if feeling unwell .

Preparation Methods

The preparation of (Trimethoxysilyl)methyl prop-2-enoate can be achieved by the reaction of trimethylsiloxane with methyl acrylate. This reaction typically occurs under high-temperature and basic conditions . Industrial production methods often involve similar synthetic routes, ensuring the compound is produced efficiently and in large quantities.

Chemical Reactions Analysis

(Trimethoxysilyl)methyl prop-2-enoate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can also occur, although they are less common compared to oxidation.

    Substitution: The compound can undergo substitution reactions, where one or more of its functional groups are replaced by other groups.

Mechanism of Action

The mechanism of action of (Trimethoxysilyl)methyl prop-2-enoate involves its interaction with various molecular targets and pathways. The compound can form strong bonds with other molecules, leading to the formation of stable complexes. These interactions can modulate the activity of enzymes and other proteins, influencing various biological processes .

Comparison with Similar Compounds

(Trimethoxysilyl)methyl prop-2-enoate is unique compared to other similar compounds due to its specific chemical structure and properties. Similar compounds include:

  • (Trimethoxysilyl)propyl methacrylate
  • (Trimethoxysilyl)ethyl methacrylate
  • (Trimethoxysilyl)butyl methacrylate

These compounds share similar functional groups but differ in their alkyl chain lengths and other structural features, which can influence their reactivity and applications.

Properties

IUPAC Name

trimethoxysilylmethyl prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O5Si/c1-5-7(8)12-6-13(9-2,10-3)11-4/h5H,1,6H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPPHEZSCZWYTOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO[Si](COC(=O)C=C)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O5Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90560784
Record name (Trimethoxysilyl)methyl prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90560784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21134-38-3
Record name 2-Propenoic acid, (trimethoxysilyl)methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21134-38-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (Trimethoxysilyl)methyl prop-2-enoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021134383
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (Trimethoxysilyl)methyl prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90560784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (trimethoxysilyl)methyl prop-2-enoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.124.466
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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